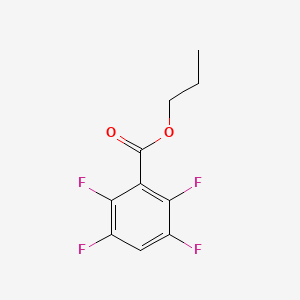propanedinitrile CAS No. 647839-53-0](/img/structure/B12588399.png)
[(6-Chloropyridin-3-yl)methyl](3-methylbut-2-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine moiety linked to a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common method starts with the chlorination of pyridine to form 6-chloropyridine. This intermediate is then reacted with a suitable alkylating agent to introduce the methyl group at the 3-position. The final step involves the reaction of the chloropyridine derivative with a dinitrile compound under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Chloropyridin-3-yl)methyl]methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
(6-Chloropyridin-3-yl)methylpropanedinitrile stands out due to its unique combination of a chloropyridine moiety and a propanedinitrile group. This structure imparts specific chemical properties and reactivity that make it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
CAS No. |
647839-53-0 |
|---|---|
Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(3-methylbut-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H14ClN3/c1-11(2)5-6-14(9-16,10-17)7-12-3-4-13(15)18-8-12/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
NUIDLIRQGFMAGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CC1=CN=C(C=C1)Cl)(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
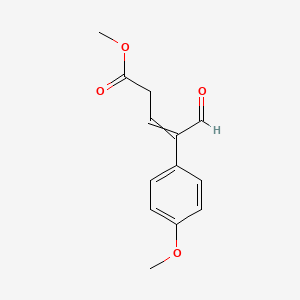
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
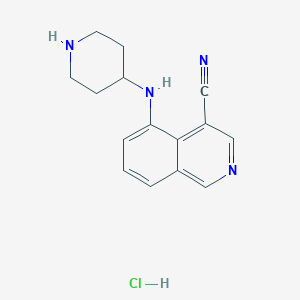
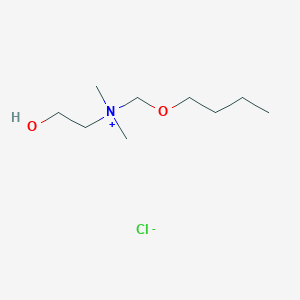
![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
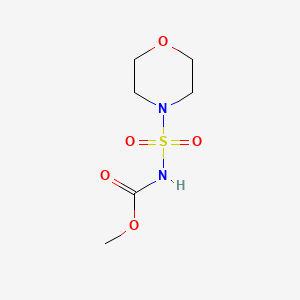

![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
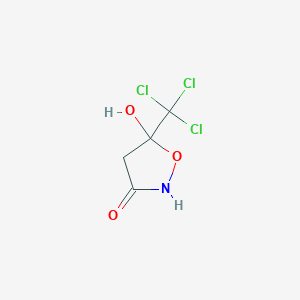
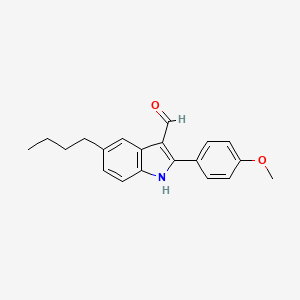
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
